Product packaging for Tert-butyl 2-oxopyrrolidine-1-carboxylate(Cat. No.:CAS No. 85909-08-6)

Tert-butyl 2-oxopyrrolidine-1-carboxylate

Cat. No.: B125022
CAS No.: 85909-08-6
M. Wt: 185.22 g/mol
InChI Key: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
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Description

Significance of Pyrrolidin-2-one Derivatives in Chemical Research

The pyrrolidin-2-one, or γ-lactam, framework is a five-membered heterocyclic ring that serves as a foundational structure for a wide array of natural products and synthetic compounds with significant pharmacological properties. ontosight.airesearchgate.net Derivatives of this scaffold are of great interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, anticancer, anti-inflammatory, and anticonvulsant effects. researchgate.netrdd.edu.iq The versatility of the pyrrolidin-2-one ring allows it to be a key building block in the design of novel therapeutic agents. nih.govnih.gov Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space, contributing to the stereochemistry and specificity of drug candidates. nih.govnih.gov

Overview of Protecting Group Strategies for Amide Functionalities

In the synthesis of complex molecules that contain amide functionalities, protecting groups are essential tools. jocpr.com The nitrogen atom of an amide can be reactive under certain conditions, and protecting it prevents it from participating in unintended reactions. youtube.com A protecting group strategy involves the temporary masking of the reactive amide nitrogen, enabling chemical modifications elsewhere in the molecule. jocpr.com An ideal protecting group is easy to introduce, stable to the conditions of subsequent reaction steps, and can be removed selectively and efficiently under mild conditions without affecting the rest of the molecule. creative-peptides.com Common strategies involve converting the amide nitrogen into a less reactive form, such as a carbamate. chemistrysteps.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and amides in organic synthesis. fishersci.co.ukjk-sci.com It is typically introduced by reacting the amine or amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction converts the nitrogen into a carbamate, which effectively masks its nucleophilicity and basicity. chemistrysteps.com The Boc group's protective action stems from the electron-withdrawing nature of the carbonyl group, which delocalizes the nitrogen's lone pair of electrons, reducing its reactivity. youtube.com

The widespread use of the Boc group is due to several key advantages. It is remarkably stable under a variety of conditions, including catalytic hydrogenation, and is resistant to most basic and nucleophilic reagents. researchgate.netnih.gov This stability makes it compatible with a broad range of synthetic transformations.

Perhaps its most significant advantage is the ease with which it can be removed. The Boc group is acid-labile and can be cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). researchgate.netwikipedia.org The deprotection mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine and carbon dioxide. chemistrysteps.comwikipedia.org This selective and clean removal process is crucial in the synthesis of complex molecules where other acid-sensitive functional groups must remain intact.

PropertyDescription
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)
Stability Stable to bases, nucleophiles, and catalytic hydrogenation. researchgate.netnih.gov
Cleavage Condition Mild acidic conditions (e.g., Trifluoroacetic Acid). researchgate.net
Byproducts of Cleavage Isobutylene and Carbon Dioxide. chemistrysteps.com

Historical Context of Tert-butyl 2-oxopyrrolidine-1-carboxylate in Academic Synthesis

This compound (also known as 1-Boc-2-pyrrolidinone) has emerged as a valuable and versatile building block in modern organic synthesis. chem960.com Its utility lies in providing a stable, protected form of the 2-pyrrolidinone (B116388) scaffold that can be incorporated into larger molecular structures. The presence of the N-Boc group allows for selective reactions at other positions of the pyrrolidinone ring or on appended side chains.

While a singular "discovery" paper is not prominent, its use has become widespread in academic and pharmaceutical research as a reliable intermediate. chem960.com It serves as a precursor for a variety of pyrrolidinone derivatives, enabling chemists to construct complex molecular architectures for medicinal chemistry and materials science. chem960.com For example, it has been used in the synthesis of more complex structures like tert-butyl 3-diazo-2-oxopyrrolidine-1-carboxylate, a reagent for introducing the 2-oxopyrrolidin-3-yl motif into other molecules. researchgate.net Its well-defined reactivity and compatibility with a wide range of reagents have solidified its role as a standard component in the synthetic chemist's toolbox. chem960.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B125022 Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS No. 85909-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-oxopyrrolidine-1-carboxylate
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InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYYMXBCYYXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235235
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85909-08-6
Record name 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
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Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Record name tert-butyl 2-oxopyrrolidine-1-carboxylate
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Record name TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE
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Synthetic Methodologies for Tert Butyl 2 Oxopyrrolidine 1 Carboxylate

Direct N-Boc Protection of Pyrrolidin-2-one

The most straightforward and widely used method for preparing tert-butyl 2-oxopyrrolidine-1-carboxylate is the direct N-acylation of pyrrolidin-2-one. This reaction involves treating the lactam with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom. fishersci.co.uk This method is favored for its operational simplicity and generally high efficiency.

The N-Boc protection of pyrrolidin-2-one is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. fishersci.co.uk The choice of base and solvent is crucial for the reaction's success. Common bases include 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), or sodium bicarbonate. fishersci.co.uknumberanalytics.com DMAP is often used as a catalyst, particularly for less reactive substrates. numberanalytics.com

The reaction is generally performed in aprotic solvents such as acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature or with moderate heating. fishersci.co.uknumberanalytics.com An alternative approach involves a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base. fishersci.co.uk

A general procedure involves dissolving the starting amine in a solvent mixture, such as water and THF, with a base like triethylamine. After cooling the mixture, di-tert-butyl dicarbonate is added, and the reaction proceeds over several hours. nih.gov

Reagent/CatalystSolvent(s)BaseTypical Conditions
Di-tert-butyl dicarbonate ((Boc)₂O)Acetonitrile (MeCN), THF, DCM4-(Dimethylamino)pyridine (DMAP)Room temperature to 40°C
Di-tert-butyl dicarbonate ((Boc)₂O)Water/THFTriethylamine (TEA)0°C to room temperature
Di-tert-butyl dicarbonate ((Boc)₂O)Chloroform/Water (biphasic)Sodium bicarbonateReflux

Optimizing the reaction parameters is key to maximizing yield and minimizing side reactions. Several factors influence the efficiency of Boc protection. numberanalytics.com

Temperature: While many Boc protections proceed well at room temperature, some substrates may require moderate heating (e.g., 40°C) to achieve a reasonable reaction rate. fishersci.co.uk However, excessive heat should be avoided as it can lead to the acid-catalyzed removal of the Boc group, especially if acidic byproducts are formed. researchgate.net

Solvent: The choice of solvent can impact reaction rates and solubility of reagents. Aprotic solvents like THF and acetonitrile are generally effective. fishersci.co.uk The use of aqueous solvent systems can sometimes help minimize the formation of side products. numberanalytics.com

Catalyst: For lactams, which are less nucleophilic than many amines, a catalyst is often essential. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction with (Boc)₂O. numberanalytics.com Other catalysts, such as iodine or perchloric acid adsorbed on silica (B1680970) gel, have been reported for N-Boc protection of amines under solvent-free conditions, showcasing the breadth of possible catalytic systems. organic-chemistry.org

For the direct Boc protection of pyrrolidin-2-one, yields can be variable and are highly dependent on the specific conditions and purification methods employed. In one reported synthesis, the use of DMAP and (Boc)₂O followed by column chromatography furnished the desired product in a 40% yield. scielo.br Optimization studies focus on adjusting the stoichiometry of reagents, reaction time, and temperature to improve this outcome.

The scalability of related synthetic sequences involving pyrrolidines has been demonstrated up to the 100-gram scale. nih.gov While specific large-scale studies for this exact transformation are not extensively detailed in the provided context, the principles of process optimization—such as careful temperature control, efficient mixing, and selection of cost-effective reagents—are applicable. For industrial applications, moving from chromatographic purification to crystallization or distillation would be a key objective for improving scalability and throughput. The development of practical and scalable syntheses for dipeptide mimetics has also involved the use of Boc-protected pyrrolidine (B122466) derivatives, highlighting the importance of scalable access to these building blocks. nih.gov

Alternative Synthetic Pathways to the 2-Oxopyrrolidine-1-carboxylate Core

The 2-oxo functionality can be introduced into a pre-existing N-Boc-pyrrolidine ring through oxidation. This strategy typically involves the oxidation of a C-H bond adjacent to the nitrogen atom. One powerful method for this transformation is the generation of an N-acyliminium ion from the N-Boc-pyrrolidine, which can then be trapped by a nucleophile or further react to form the lactam. nih.gov

For instance, chemical oxidation using reagents like hypervalent iodine in combination with a bromine source can generate N-acyliminium ions in situ. nih.gov While this specific study focused on the synthesis of α,β-functionalized products rather than the simple lactam, it demonstrates a viable pathway for the oxidation of the α-position of N-Boc protected heterocycles. nih.gov Another relevant method is the oxidation of a corresponding alcohol. For example, a 5-hydroxy-pyrrolidine derivative can be oxidized to the corresponding 2-oxopyrrolidine (a γ-lactam). google.com This type of oxidation can be achieved using various reagents, including chromium-based oxidants. google.com

Annulation reactions, or ring-forming reactions, provide a powerful means to construct the 2-oxopyrrolidine-1-carboxylate core from acyclic or simpler cyclic precursors. These methods offer high levels of control over the substitution pattern and stereochemistry of the final product.

[3+2] Annulation: This type of cycloaddition is a common strategy for forming five-membered rings. For instance, the 1,3-dipolar cycloaddition of an azomethine ylide (a three-atom component) with an alkene (a two-atom component) can produce the pyrrolidine ring. researchgate.net If the azomethine ylide is generated from an N-Boc protected amino acid ester, the resulting cycloadduct will contain the desired N-Boc-pyrrolidine core.

[4+1] Annulation: In this approach, a four-atom chain reacts with a one-atom component. A palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been developed for the synthesis of pyrroles, which are structurally related to pyrrolidinones. mdpi.com

Other Annulation Strategies: A recently developed flexible annulation strategy unites 1,3-azadienes with succinic anhydride (B1165640) to produce allylic 2-oxopyrrolidines. nih.govresearchgate.net This method is modular, scalable, and allows for the creation of multiple contiguous stereocenters. nih.govresearchgate.net While this specific example does not directly produce this compound, the resulting N-substituted 2-oxopyrrolidine could potentially be converted to the N-Boc derivative, showcasing a powerful method for constructing the core ring structure. nih.govresearchgate.net


Stereoselective Synthesis of this compound Analogues

The development of synthetic methodologies to access enantiomerically pure analogues of this compound is of significant interest due to the prevalence of the chiral 2-pyrrolidinone (B116388) core in a wide array of biologically active compounds and natural products. The stereochemistry of substituents on the pyrrolidinone ring often plays a crucial role in their biological activity. Consequently, various strategies have been devised to control the stereochemical outcome of these syntheses, which can be broadly categorized into enantiospecific synthesis and diastereomeric resolution.

Enantiospecific Synthesis Approaches

Enantiospecific synthesis aims to produce a single enantiomer of a chiral molecule directly. This is often achieved by utilizing a chiral starting material that is incorporated into the final product, a process known as chiral pool synthesis, or by employing a chiral catalyst or auxiliary to induce stereoselectivity in a reaction that creates a new stereocenter.

One of the most common and versatile chiral starting materials for the synthesis of substituted pyrrolidinones is L-pyroglutamic acid. researchgate.netnih.gov This naturally occurring amino acid derivative provides a readily available, enantiomerically pure scaffold from which a variety of substituted this compound analogues can be prepared. The synthesis typically involves the protection of the nitrogen atom as a tert-butoxycarbonyl (Boc) group, followed by functionalization at various positions of the pyrrolidinone ring. The inherent chirality of L-pyroglutamic acid directs the stereochemistry of subsequent transformations.

Asymmetric catalysis represents another powerful approach for the enantiospecific synthesis of these compounds. A notable example is the asymmetric hydrogenation of N-Boc-pyrrolinones. In this method, a prochiral pyrrolinone substrate is hydrogenated using a chiral metal catalyst, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, to yield an enantiomerically enriched pyrrolidinone. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Furthermore, the diastereoselective alkylation of N-Boc-2-pyrrolidinone enolates using a chiral auxiliary is a well-established method. The chiral auxiliary, temporarily attached to the molecule, directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Below is a table summarizing representative enantiospecific approaches to this compound analogues.

Method Chiral Source Substrate/Precursor Key Transformation Product Type Reported Enantiomeric/Diastereomeric Excess
Chiral Pool SynthesisL-Pyroglutamic AcidN-Boc-L-pyroglutamic acidFunctionalization at C3, C4, or C53-, 4-, or 5-substituted analoguesHigh (dependent on reaction)
Asymmetric HydrogenationChiral Catalyst (e.g., Rh-DuPhos)N-Boc-3-alkyl-pyrrolinoneCatalytic Hydrogenation3-Alkyl-N-Boc-2-pyrrolidinoneUp to >99% ee
Diastereoselective AlkylationChiral Auxiliary (e.g., Evans auxiliary)N-Acyl-pyrrolidinoneEnolate Alkylation3-Substituted pyrrolidinones>95% de

Diastereomeric Resolution Techniques

Diastereomeric resolution is a classical yet effective method for separating a racemic mixture of enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility and chromatographic retention times, they can be separated by conventional methods like crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the individual enantiomers of the original compound.

For this compound analogues that possess a carboxylic acid or an amine functionality, diastereomeric salt formation is a common resolution strategy. Chiral amines, such as (R)- or (S)-1-phenylethylamine, or chiral acids, like tartaric acid derivatives, are frequently employed as resolving agents. The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers without the need for derivatization. researchgate.net The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving successful resolution.

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. wikipedia.orgresearchgate.netmdpi.comnih.gov This method utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) can be used to selectively acylate or hydrolyze an ester group on one enantiomer of a racemic pyrrolidinone derivative. The resulting mixture of the reacted and unreacted enantiomers can then be easily separated. The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity.

The following table provides an overview of common diastereomeric resolution techniques applicable to this compound analogues.

Technique Principle Typical Resolving Agent/Stationary Phase Separation Method Applicable To
Diastereomeric Salt FormationFormation of separable diastereomeric saltsChiral amines (e.g., (R)-1-phenylethylamine) or chiral acids (e.g., D-tartaric acid)Fractional CrystallizationAnalogues with acidic or basic functional groups
Preparative Chiral HPLCDifferential interaction with a chiral stationary phasePolysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®)ChromatographyWide range of racemic analogues
Enzymatic Kinetic ResolutionEnantioselective enzymatic transformationLipases (e.g., Candida antarctica Lipase B)Acylation/Hydrolysis followed by separationAnalogues with ester or alcohol functionalities

Reactivity and Mechanistic Studies of Tert Butyl 2 Oxopyrrolidine 1 Carboxylate

Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly known as N-Boc-2-pyrrolidone, is a versatile intermediate in organic synthesis. The presence of the electron-withdrawing N-tert-butoxycarbonyl (Boc) group significantly influences the reactivity of the lactam ring, enabling a range of chemical transformations at both the carbonyl group and the α-carbon.

Applications of Tert Butyl 2 Oxopyrrolidine 1 Carboxylate in Complex Molecule Synthesis

As a Versatile Synthetic Intermediate and Building Block

Tert-butyl 2-oxopyrrolidine-1-carboxylate serves as a fundamental starting material in the synthesis of more complex molecules. The Boc-protecting group enhances its solubility in organic solvents and allows for controlled reactions at other positions of the pyrrolidine (B122466) ring. The lactam functionality within the molecule offers a site for various chemical transformations, including reductions, alkylations, and ring-opening reactions, making it a highly adaptable intermediate for constructing diverse molecular architectures. Its utility is demonstrated in its role as a precursor to a variety of substituted pyrrolidines and other heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The structural framework of this compound is ideally suited for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. kit.edunih.govnih.gov

Pyrrolidines and Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a common motif in many biologically active compounds. This compound can be readily converted into a range of functionalized pyrrolidines. For instance, the lactam can be reduced to the corresponding pyrrolidine. Furthermore, the carbon atom adjacent to the carbonyl group can be functionalized to introduce various substituents, leading to a diverse library of pyrrolidine-based scaffolds. researchgate.netnih.gov This is exemplified in the synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key intermediate for various synthetic applications. bldpharm.com

Synthesis of Functionalized Azepanes and Piperidines

Beyond the synthesis of five-membered rings, this compound can be employed in ring-expansion reactions to generate larger heterocycles such as piperidines and azepanes. researchgate.netmdpi.com These reactions often involve the cleavage of the lactam ring followed by intramolecular cyclization with a tethered functional group. This strategy provides access to valuable seven-membered azepane cores, which are present in a number of bioactive molecules. nih.gov The ability to construct these larger ring systems from a readily available pyrrolidine precursor highlights the versatility of this building block. nih.gov

Table 1: Synthesis of Functionalized Azepanes
Starting MaterialKey TransformationProductReference
tert-Butyl (3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylateHydroboration-oxidationtert-Butyl (3S,4R,5S)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxyazepane-1-carboxylate mdpi.com
Fluorinated Allenynes and AminesCu(I)-Catalyzed Tandem Amination/CyclizationCF3-containing azepine-2-carboxylate derivatives nih.gov

Construction of Fused Ring Systems (e.g., Imidazopyridazines)

The reactivity of this compound extends to the construction of more complex fused heterocyclic systems. While the direct synthesis of imidazopyridazines from this specific precursor is not extensively documented in the provided results, the general principles of using heterocyclic building blocks for creating fused rings are well-established. nih.govnih.gov For example, related nitrogen heterocycles can be elaborated through cyclocondensation reactions to form fused bicyclic structures like pyrazolo[1,5-a]pyrimidines. researchgate.net The functional groups on the pyrrolidine ring can be manipulated to participate in intramolecular reactions, leading to the formation of new rings fused to the original scaffold. organic-chemistry.org

Role in the Synthesis of Natural Products and Analogues

The utility of this compound is prominently showcased in the total synthesis of several complex and biologically active natural products, particularly alkaloids.

Precursor to Alkaloids (e.g., Pumiliotoxins, Homopumiliotoxins, Lepadiformine (B1252025), Fasicularin, Nakadomarin A)

This versatile building block has been instrumental in the synthesis of a range of marine and amphibian alkaloids.

Pumiliotoxins and Homopumiliotoxins: In the synthesis of pumiliotoxin alkaloids, derivatives of this compound are used to construct the core indolizidine or quinolizidine (B1214090) ring systems. nih.govnih.gov For example, a proline-derived methyl ketone is a precursor to a key epoxide intermediate in the synthesis of Pumiliotoxin 251D. nih.gov

Lepadiformine: The synthesis of the tricyclic marine alkaloid lepadiformine has been achieved using strategies that involve the construction of a 1-azaspiro[4.5]decane skeleton. researchgate.netnih.govnih.gov While not always starting directly from this compound, related N-Boc protected pyrrolidine derivatives are key to forming the spirocyclic core. nih.gov

Fasicularin: The synthesis of fasicularin, another marine alkaloid, has been accomplished through strategies that could conceptually involve intermediates derived from functionalized pyrrolidines. ntu.edu.sgnih.gov

Nakadomarin A: Multiple total syntheses of the complex marine alkaloid Nakadomarin A have been reported. pitt.eduorganic-chemistry.orgresearchgate.netnih.gov In some approaches, D-pyroglutamic acid, a closely related and synthetically accessible precursor to this compound, is used to establish the initial stereochemistry and build the intricate hexacyclic framework of the molecule. nih.gov

Table 2: Application in Natural Product Synthesis
Natural ProductKey Synthetic StrategyPrecursor/Intermediate derived from Pyrrolidine ScaffoldReference(s)
Pumiliotoxin 251DNickel-catalyzed reductive cyclization(S)-Allyl 2-((R)-2-methyloxiran-2-yl)pyrrolidine-1-carboxylate nih.gov
Lepadiformine A, B, CReductive cyclization of N-Boc α-amino nitrilesN-Boc α-amino nitriles nih.govnih.gov
Nakadomarin AMichael addition/furan-N-acyliminium ion cascadeD-pyroglutamic acid derivative nih.gov
Nakadomarin APauson-Khand reaction, Overman rearrangement, RCMNot explicitly from this compound but involves related nitrogen heterocycles researchgate.net

Synthesis of Biologically Active Compounds

This compound serves as a versatile starting material in the creation of various biologically active compounds. Its inherent structure, featuring a protected lactam, allows for controlled chemical modifications, making it a valuable building block in synthetic organic chemistry. The functionalized γ-butenolide motif, accessible from this precursor, is found in numerous natural products, highlighting its importance.

Research has demonstrated its utility in synthesizing compounds with potential therapeutic applications. For instance, it has been employed as a key intermediate in the development of small molecule inhibitors of Cyclophilin D, which are being investigated for their potential to protect mitochondrial function as a treatment for conditions like acute pancreatitis. acs.org In one synthetic route, the carboxylate was used to create a library of compounds for screening, leading to the identification of potent inhibitors. acs.org

Furthermore, this pyrrolidinone derivative is instrumental in constructing ligands for opioid receptors. It has been used in the synthesis of heteroarylphenoxy benzamide (B126) kappa opioid receptor antagonists. googleapis.comgoogle.com These antagonists are of interest for treating depression, anxiety, and substance abuse disorders, which are linked to the dynorphin/KOR system that is activated under stress. googleapis.com The synthesis involves a Grignard reaction with a suitable aryl halide, followed by the addition of this compound to form a key intermediate. googleapis.comgoogle.com

Utilization in Medicinal Chemistry Research

The structural framework of this compound is a common feature in medicinal chemistry, providing a scaffold for the development of targeted therapeutic agents.

Precursors for Kinase Inhibitors

Kinases are crucial targets in drug discovery, particularly in oncology, and this compound is a documented precursor for several kinase inhibitors. Patent literature describes its application in the synthesis of pyrazolopyridines, which act as kinase inhibitors. google.com The synthesis involves the reduction of the lactam carbonyl group using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to generate a cyclic hemiaminal, a key intermediate for further elaboration into the final inhibitor structure. google.comgoogle.com.na

It is also used in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors, such as Larotrectinib. google.comnewdrugapprovals.org TRK inhibitors are a class of targeted cancer drugs. The synthesis involves a Grignard reaction where an arylmagnesium halide is added to the this compound to introduce a specific aryl group, which is a critical component of the final active molecule. google.comnewdrugapprovals.org

Table 1: Examples of Kinase Inhibitors Synthesized from this compound

Inhibitor Class Target Kinase(s) Synthetic Role of Precursor Reference(s)
Pyrazolopyridines Various Kinases Formation of a cyclic hemiaminal intermediate via reduction. google.comgoogle.com.na
Pyrazolo[1,5-a]pyrimidines TRK Introduction of an aryl group via Grignard reaction. google.comnewdrugapprovals.org
JAK3 Inhibitors Janus Kinase 3 Used in the formation of a key synthetic intermediate. newdrugapprovals.org

Synthesis of Histamine (B1213489) H2 Receptor Agonists

In the field of histamine receptor research, this compound has been utilized to develop highly potent and selective agonists for the H2 subtype. A doctoral thesis from the University of Regensburg details a synthetic pathway where this compound is a key starting material for a new class of acylguanidine-type histamine H2 receptor agonists. uni-regensburg.de The synthesis begins with the reaction of this compound with a phenylmagnesium bromide Grignard reagent, which opens the lactam ring and introduces a phenyl group, leading to an amino ketone intermediate that is further elaborated to the final agonist structure. uni-regensburg.de This research led to the development of compounds significantly more potent than histamine itself at the guinea pig right atrium. uni-regensburg.de

Compounds for Cancer Research (e.g., YAP/TAZ modulators)

The Hippo signaling pathway, and its downstream effectors YAP and TAZ, is a critical regulator of cell growth and is often dysregulated in cancer. Developing modulators of the YAP/TAZ-TEAD interaction is a key strategy in cancer research. This compound has been employed in the synthesis of such compounds. A patent by Vivace Therapeutics, Inc. describes the synthesis of heteroaryl compounds designed to inhibit the YAP/TAZ-TEAD interaction. google.com The synthesis involves the alkylation of this compound using a base like LiHMDS followed by an alkyl halide (e.g., methyl iodide) to introduce a substituent at the 3-position of the pyrrolidinone ring, creating a functionalized core for building the final modulators. google.com

Table 2: Research Applications in Medicinal Chemistry

Research Area Target Role of this compound Reference(s)
Histamine Agonists Histamine H2 Receptor Starting material for acylguanidine-type agonists. uni-regensburg.de
Cancer Research YAP/TAZ-TEAD Interaction Precursor for creating substituted pyrrolidinone core. google.com
CNS Disorders Nav1.2/5HT2A Precursor for dual inhibitors. google.com
Pancreatitis Cyclophilin D Intermediate for inhibitor synthesis. acs.org
Pain/Addiction Kappa Opioid Receptor Intermediate for antagonist synthesis. googleapis.comgoogle.com

Advanced Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The imperative for green chemistry has spurred the development of more sustainable methods for synthesizing tert-butyl 2-oxopyrrolidine-1-carboxylate and its derivatives. Traditional synthetic routes are being re-evaluated to reduce waste, avoid hazardous reagents, and improve energy efficiency. A significant focus is on the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity. For instance, carbonyl reductases (CRs) are being engineered to offer a sustainable approach for the synthesis of chiral derivatives. acs.org These enzymatic methods are considered environmentally friendly alternatives to conventional chemical synthesis. researchgate.netresearchgate.net

Another avenue being explored is the use of safer and more abundant starting materials. Research into oxidative cleavage reactions using catalysts like 2-iodobenzamide (B1293540) with co-oxidants such as Oxone presents a more environmentally benign approach. nii.ac.jp The development of solvent-free or catalytic asymmetric syntheses is also a key goal to further reduce the environmental impact of producing this important chemical intermediate.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is at the forefront of efforts to improve the synthesis and functionalization of this compound, with a strong emphasis on achieving high selectivity and efficiency.

Organocatalysis and Metal-Free Catalysis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts and their associated toxicity and cost. benthamdirect.com The pyrrolidine (B122466) scaffold itself is a privileged motif in organocatalysis, and research is actively exploring its use in various transformations. nih.govbeilstein-journals.org The development of enantioselective organocatalytic one-pot syntheses of complex pyrrolidine structures highlights the potential of this approach. acs.org These methods are attractive due to their operational simplicity and the ready availability of catalysts. acs.org

Metal-free catalysis, in a broader sense, is also gaining traction. For example, a novel and simple HCl-mediated, photocatalytic method for the C3-H arylation of quinoxalin(on)es has been developed under transition metal catalyst- and oxidant-free conditions, showcasing the potential for avoiding metal contaminants in synthetic processes. mdpi.com

Photocatalysis in C-H Functionalization

Photoredox catalysis has revolutionized C-H functionalization by enabling the activation of otherwise inert C-H bonds under mild conditions using visible light. acs.orgnih.gov This strategy is being applied to the derivatization of pyrrolidines, allowing for late-stage functionalization which is highly valuable in drug discovery. nih.gov Photocatalytic methods can generate sp3-centered radicals from pyrrolidine derivatives, which can then participate in a variety of bond-forming reactions. nih.gov The merger of transition metal catalysis with photoredox catalysis has also been shown to dramatically accelerate reactions like C-H arylation. acs.org

Flow Chemistry Applications in Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its subsequent modification are amenable to flow processes. tue.nl Continuous flow reactors can be used for various transformations, including photochemical and electrochemical reactions, leading to more efficient and sustainable production methods. tue.nl The ability to precisely control reaction parameters in a flow system can lead to higher yields and purities, making it an attractive area for future development.

Exploration of Novel Derivatization Strategies and Functionalization

The functionalization of the pyrrolidine ring is crucial for creating new molecular entities with desired properties. Research is actively exploring novel strategies for derivatization. tdx.cat The C-H functionalization of nitrogen heterocycles is a key area of interest, with methods being developed for the late-stage introduction of functional groups. chem960.com

One notable strategy involves the use of this compound in reactions with Grignard reagents to generate intermediates that can be further modified. google.comgoogle.comuni-regensburg.de Additionally, its use in Michael additions and other carbon-carbon bond-forming reactions continues to be an active area of research, enabling the synthesis of complex, substituted pyrrolidines. researchgate.netmdpi.com The development of photo-enzymatic cascade processes for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds represents a cutting-edge approach to creating chiral pyrrolidine derivatives. rsc.org

Computational Chemistry for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. researchgate.net Quantum chemical studies are being used to elucidate the intricate details of reaction pathways, such as the one-pot synthesis of pyrrolidinedione derivatives. rsc.org These computational models can help in the rational design of new catalysts and reaction conditions.

For instance, computational investigations can rationalize the mode of substrate activation and stereochemistry in catalytic reactions, providing insights that can guide experimental work. acs.org Density Functional Theory (DFT) calculations are employed to study reaction mechanisms, such as the influence of water on catalyst activity in the synthesis of N-vinylpyrrolidone, a derivative of the pyrrolidone core. rsc.org By predicting transition states and activation energies, computational chemistry accelerates the development of more efficient and selective synthetic methods. rsc.orgresearchgate.net

Interactive Data Table of Research Findings

Research Area Key Findings Potential Impact Representative References
Sustainable Synthesis Development of biocatalytic routes using engineered enzymes like carbonyl reductases.Greener, more environmentally friendly production of chiral pyrrolidine derivatives. researchgate.net, researchgate.net, acs.org
Organocatalysis Use of pyrrolidine-based organocatalysts for asymmetric synthesis.Reduced reliance on toxic and expensive metal catalysts. nih.gov, benthamdirect.com, acs.org, beilstein-journals.org
Photocatalysis Visible-light-mediated C-H functionalization of the pyrrolidine ring.Access to novel derivatives through late-stage functionalization under mild conditions. nih.gov, acs.org, nih.gov
Flow Chemistry Application of continuous flow processes for synthesis and modification.Improved safety, scalability, and efficiency of production. , tue.nl
Derivatization Novel strategies for C-H functionalization and derivatization with organometallic reagents.Expansion of the chemical space accessible from this compound. rsc.org, chem960.com, tdx.cat, google.com
Computational Chemistry Use of DFT and other methods to model reaction mechanisms and predict outcomes.Rational design of catalysts and optimization of reaction conditions. rsc.org, researchgate.net, acs.org, rsc.org

Q & A

Q. Advanced

  • Molecular docking : Targets calcium channels using dihydropyridine-binding site models (e.g., PDB ID: 1T3S) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with vasodilatory activity .
  • ADMET prediction : Assesses bioavailability and toxicity via logP calculations (experimental logP ~1.5) .

How can green chemistry principles be applied to its synthesis?

Q. Advanced

  • Solvent replacement : Substituting CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact .
  • Catalytic methods : Using immobilized lipases for esterification improves atom economy .
  • Waste minimization : Recycling DIPEA via acid-base extraction reduces hazardous waste .

What are the key differences between this compound and analogous dihydropyridines like nifedipine?

Q. Advanced

  • Structural : The pyrrolidine ring lacks aromaticity, reducing π-π stacking interactions critical for calcium channel binding .
  • Functional groups : The tert-butyl ester enhances lipophilicity (clogP +0.7 vs. nifedipine’s +2.8), impacting membrane permeability .
  • Synthetic flexibility : The Boc group allows selective deprotection for further functionalization, unlike nifedipine’s nitro group .

How is the compound’s stability assessed during long-term storage?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Detects decomposition above 150°C .
  • Accelerated stability testing : Samples stored at 40°C/75% RH for 6 months show <5% degradation when sealed under nitrogen .
  • HPLC monitoring : Quantifies hydrolytic byproducts (e.g., pyrrolidinone) under stress conditions (pH 1–12) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to dust formation (H335) .
  • First aid : For ingestion, rinse with water and administer activated charcoal; seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.